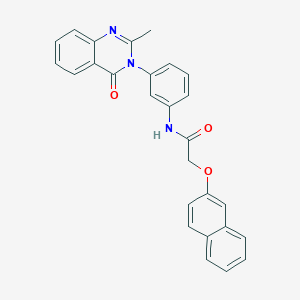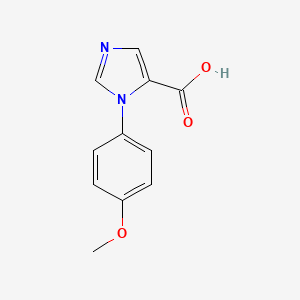
1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid” is a derivative of imidazole, which is a 5-membered planar ring and is a highly polar compound . It also contains a methoxy group (OCH3) attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra . The vibrational wavenumbers of the structure were computed using density functional theory (DFT) with the Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied. For example, a large HOMO–LUMO energy gap indicates low reactivity in chemical reactions, suggesting high stability of the molecule .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of imidazole derivatives, closely related to "1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid," is in corrosion inhibition. A study demonstrated the synthesis of imidazole derivatives using microwave irradiation, highlighting their high corrosion inhibition efficiency on mild steel in acidic solutions. These derivatives, including compounds with 4-methoxyphenyl groups, showed strong adsorption following the Langmuir model, indicating their potential as effective corrosion inhibitors due to both physisorption and chemisorption mechanisms (Prashanth et al., 2021).
Coordination Chemistry and Polymer Construction
Imidazole derivatives are also pivotal in constructing coordination polymers and metal-organic frameworks (MOFs). Their strong coordination ability and various coordination modes facilitate the creation of polymers with diverse structures and applications. Studies have shown that these compounds can lead to the development of three-dimensional polymers and one-dimensional polymers with unique properties, including thermal and photoluminescent properties. This versatility underscores the potential of imidazole derivatives in materials science, especially in developing new luminescent materials and catalysis (Xiong et al., 2013).
Luminescent Material Development
The structural flexibility and functionalizability of imidazole derivatives allow for their use in developing luminescent materials. These compounds have been employed in synthesizing MOFs and coordination polymers that exhibit interesting photoluminescence properties, making them suitable for various applications, including sensing and lighting. The ability to manipulate the electronic and structural characteristics of imidazole derivatives enables the design of materials with specific luminescent behaviors (Liang et al., 2017).
Mecanismo De Acción
Target of Action
For instance, Mebeverine, a drug with a similar methoxyphenyl structure, works directly on the smooth muscle within the gastrointestinal tract . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent .
Mode of Action
For example, Mebeverine appears to have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . 4-Methoxyamphetamine binds to alpha receptors to mediate its effects .
Biochemical Pathways
For instance, Mebeverine, a drug used to alleviate symptoms of irritable bowel syndrome, works by relaxing the muscles in and around the gut .
Pharmacokinetics
A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Result of Action
For example, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTOMVUOFGZERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2809406.png)
![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2809407.png)
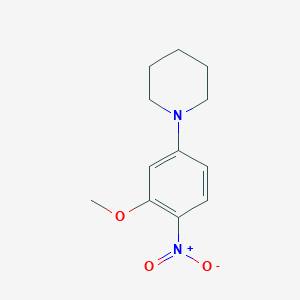

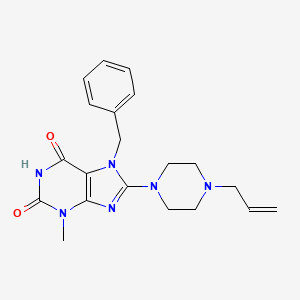
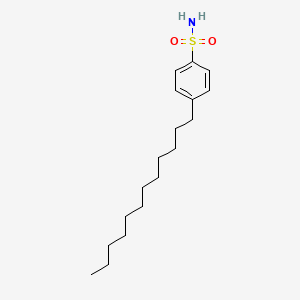


![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
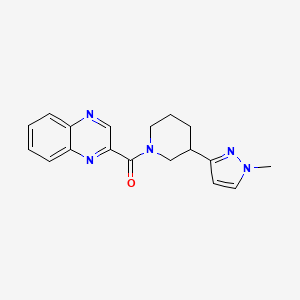
![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)
